molecular formula C10H11NOS3 B1620864 3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide CAS No. 499771-14-1

3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide

Cat. No. B1620864
M. Wt: 257.4 g/mol
InChI Key: IEUWALWIZVDMIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial Applications

3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide and its derivatives show potential as antimicrobial agents. Research indicates that these compounds, when synthesized and modified, can be effective against various microorganisms (Journals Invention & P. V. B. D. K. Sambhaji, 2015). Additionally, specific azomethine derivatives of similar compounds have shown cytostatic, antitubercular, and anti-inflammatory properties, suggesting their potential in medical chemistry and pharmaceutical science (A. Chiriapkin et al., 2021).

Structural and Spectral Analysis

The compound and its derivatives have been characterized using various analytical and spectral techniques, such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). These methods are crucial in confirming the structural integrity and purity of the synthesized compounds, which is essential for their potential application in various fields, including pharmaceuticals (S. Jayaraman et al., 2010).

Synthesis Optimization

Research also focuses on optimizing the methods for synthesizing these compounds. The development of efficient synthetic routes is vital for producing these compounds at a scale that is feasible for practical applications, such as drug development (O. Maiboroda & Nathaliia Simurova, 2016). Moreover, studies involving rearrangement reactions and exploring new synthetic pathways provide insights into the versatility and reactivity of these compounds, which can be pivotal in discovering new drugs or materials (J. Váňa et al., 2012).

Antibacterial and Anti-inflammatory Properties

Several studies have reported the antibacterial and anti-inflammatory properties of derivatives of 3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide. This suggests their potential application in developing new antibacterial and anti-inflammatory drugs (B. Narayana et al., 2006). The research in this area is crucial for addressing the growing concern of antibiotic resistance and the need for new therapeutic agents.

Potential in Drug Design

The structural and functional versatility of these compounds makes them candidates for drug design. Studies exploring the interaction of these compounds with DNA and their potential cytotoxic effects are examples of their applicability in developing new pharmaceuticals (V. Muthuraj & M. Umadevi, 2018). The research in this domain is particularly relevant in the field of cancer therapy and targeted drug delivery.

properties

IUPAC Name

3-methylsulfanyl-4-oxo-6,7-dihydro-5H-2-benzothiophene-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NOS3/c1-14-10-7-5(3-2-4-6(7)12)8(15-10)9(11)13/h2-4H2,1H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUWALWIZVDMIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C2C(=C(S1)C(=S)N)CCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NOS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384861
Record name 3-(methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide

CAS RN

499771-14-1
Record name 3-(methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide
Reactant of Route 2
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide
Reactant of Route 3
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide
Reactant of Route 4
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide
Reactant of Route 5
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide
Reactant of Route 6
3-(Methylthio)-4-oxo-4,5,6,7-tetrahydro-2-benzothiophene-1-carbothioamide

Citations

For This Compound
1
Citations
MS Chambers, JR Atack, HB Broughton… - Journal of medicinal …, 2003 - ACS Publications
In pursuit of a GABA A α5-subtype-selective inverse agonist to enhance cognition, a series of 6,7-dihydro-2-benzothiophen-4(5H)-ones has been identified as a novel class of GABA A …
Number of citations: 196 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.